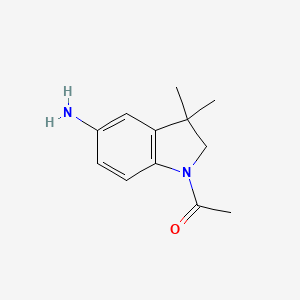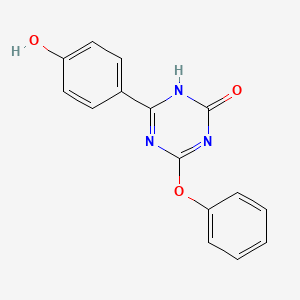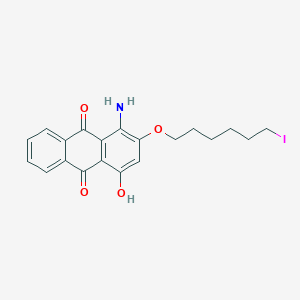
1-Amino-4-hydroxy-2-((6-iodohexyl)oxy)anthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-4-hydroxy-2-((6-iodohexyl)oxy)anthracene-9,10-dione is a complex organic compound that belongs to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals. This particular compound is characterized by the presence of an amino group, a hydroxy group, and a long iodohexyl chain attached to the anthracene-9,10-dione core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-4-hydroxy-2-((6-iodohexyl)oxy)anthracene-9,10-dione typically involves multiple steps. One common method starts with the preparation of the anthraquinone core, followed by the introduction of the amino and hydroxy groups. The iodohexyl chain is then attached through an etherification reaction. Key reagents include anthraquinone, iodine, and hexanol, with catalysts such as sulfuric acid or hydrochloric acid to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactions are carefully controlled to ensure high yield and purity. The process includes purification steps such as recrystallization and chromatography to remove impurities and by-products .
Análisis De Reacciones Químicas
Types of Reactions
1-Amino-4-hydroxy-2-((6-iodohexyl)oxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The amino group can be reduced to an amine.
Substitution: The iodohexyl chain can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as thiols or amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a quinone derivative, while substitution of the iodohexyl chain can produce various ether or thioether derivatives .
Aplicaciones Científicas De Investigación
1-Amino-4-hydroxy-2-((6-iodohexyl)oxy)anthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Studied for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Investigated for its potential anticancer properties, particularly in targeting specific cancer cell pathways.
Industry: Utilized in the development of dyes and pigments for various applications.
Mecanismo De Acción
The mechanism by which 1-Amino-4-hydroxy-2-((6-iodohexyl)oxy)anthracene-9,10-dione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can generate reactive oxygen species (ROS) that cause oxidative damage to cellular components .
Comparación Con Compuestos Similares
Similar Compounds
1-Amino-4-hydroxy-2-phenoxyanthracene-9,10-dione: Similar structure but with a phenoxy group instead of an iodohexyl chain.
1-Amino-4-hydroxy-2-(2-phenoxyethoxy)anthracene-9,10-dione: Contains a phenoxyethoxy group, offering different reactivity and applications.
Uniqueness
1-Amino-4-hydroxy-2-((6-iodohexyl)oxy)anthracene-9,10-dione is unique due to its long iodohexyl chain, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific interactions with biological molecules or unique photophysical characteristics .
Propiedades
Número CAS |
61556-28-3 |
|---|---|
Fórmula molecular |
C20H20INO4 |
Peso molecular |
465.3 g/mol |
Nombre IUPAC |
1-amino-4-hydroxy-2-(6-iodohexoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C20H20INO4/c21-9-5-1-2-6-10-26-15-11-14(23)16-17(18(15)22)20(25)13-8-4-3-7-12(13)19(16)24/h3-4,7-8,11,23H,1-2,5-6,9-10,22H2 |
Clave InChI |
IYLWOMMBQLAKCB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3O)OCCCCCCI)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


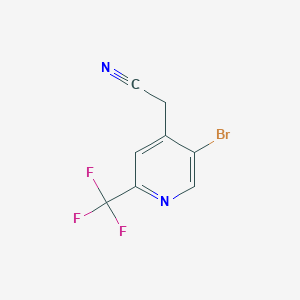
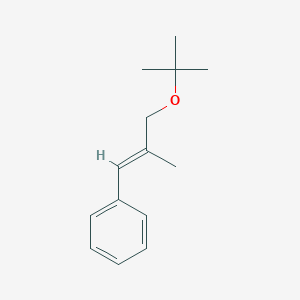
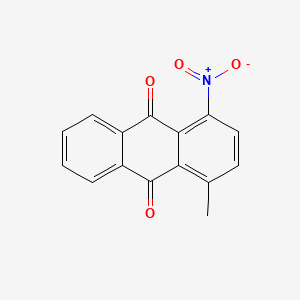
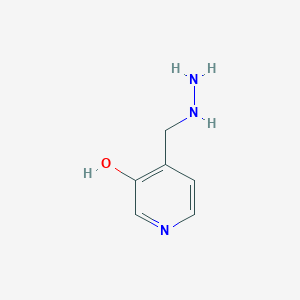


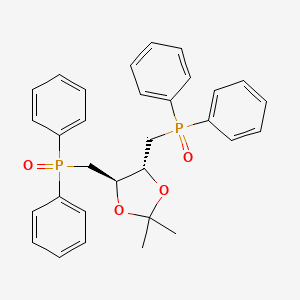
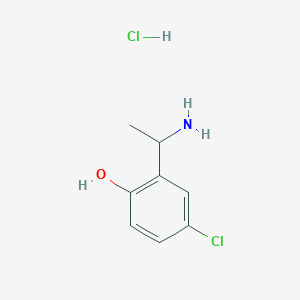
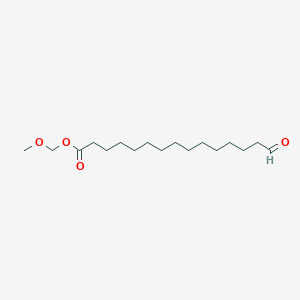

![2-pyridin-2-ylpyridine;2-quinolin-2-ylquinoline;ruthenium(2+);3,8,9,14-tetrazatricyclo[8.4.0.02,7]tetradeca-1(10),2(7),3,5,8,11,13-heptaene](/img/structure/B13128866.png)
![3-bromo-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13128874.png)
